molecular formula C20H27NS B14291307 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane CAS No. 122180-50-1

1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane

Cat. No.: B14291307
CAS No.: 122180-50-1
M. Wt: 313.5 g/mol
InChI Key: SUTKWZBANYXCPJ-UHFFFAOYSA-N
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Description

1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[222]octane is a chemical compound with the molecular formula C21H29NS It is characterized by a bicyclo[222]octane core structure with a pentyl group and an isothiocyanate functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, under mild conditions, can react with the isothiocyanate group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Oxidized Phenyl Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity . The compound may target specific molecular pathways, depending on the nature of the nucleophilic sites it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane is unique due to its specific combination of a bicyclo[2.2.2]octane core, a pentyl group, and an isothiocyanate functional group.

Properties

CAS No.

122180-50-1

Molecular Formula

C20H27NS

Molecular Weight

313.5 g/mol

IUPAC Name

1-(4-isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane

InChI

InChI=1S/C20H27NS/c1-2-3-4-9-19-10-13-20(14-11-19,15-12-19)17-5-7-18(8-6-17)21-16-22/h5-8H,2-4,9-15H2,1H3

InChI Key

SUTKWZBANYXCPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S

Origin of Product

United States

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